molecular formula C18H20BrN3O B2572356 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2320421-35-8

2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2572356
CAS No.: 2320421-35-8
M. Wt: 374.282
InChI Key: VKQKTXMMLWLWRS-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H20BrN3O and its molecular weight is 374.282. The purity is usually 95%.
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Scientific Research Applications

Intermolecular Interactions and Molecular Structure

2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide and similar compounds have been synthesized and characterized, revealing significant insights into their molecular structure and intermolecular interactions. For instance, 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, a closely related compound, was studied through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These analyses showed the crystal packing is mainly stabilized by N–H⋯O and C–H⋯O hydrogen bonds, along with C–H⋯π and lone pair⋯π contacts, indicating the significance of π-interactions in stabilizing the molecular assemblies (Saeed et al., 2020).

Antimicrobial Activity

Another study focused on synthesizing new pyrazole derivatives, including compounds similar to this compound, to evaluate their antimicrobial activity. These compounds showed promising results against various microbial strains, indicating their potential use in developing new antimicrobial agents (Abunada et al., 2008).

Antitumor and Antioxidant Agents

Compounds structurally related to this compound have been explored for their antitumor and antioxidant properties. For example, the synthesis of some new fused and binary 1,3,4‐thiadiazoles, derived from similar molecules, demonstrated potential as antitumor agents upon evaluation (Hamama et al., 2013).

Synthesis and Reactivity Studies

Research into the synthesis and reactivity of benzothiazole and pyrazole derivatives, including those related to this compound, has provided valuable insights into the chemical properties and potential applications of these compounds. Studies have detailed various synthetic routes and reactions, expanding the scope of these compounds in chemical research (Farag et al., 1996; Farag et al., 1997).

Nucleophilic Substitution Reactions

The formal nucleophilic substitution of bromocyclopropanes with azoles, including pyrazoles, is a significant reaction type for compounds like this compound. This reaction provides a method to access N-cyclopropyl heterocycles, broadening the application spectrum of these compounds (Ryabchuk et al., 2012).

Properties

IUPAC Name

2-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O/c19-15-4-2-1-3-14(15)18(23)20-9-10-22-17(13-7-8-13)11-16(21-22)12-5-6-12/h1-4,11-13H,5-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQKTXMMLWLWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3Br)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.